Pd-PEPPSI-IPr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pd-PEPPSI-IPr is synthesized by reacting palladium(II) chloride with the N-heterocyclic carbene ligand (IPr) and 3-chloropyridine. The reaction typically occurs in a solvent like 3-chloropyridine under vigorous stirring at 80°C for 16 hours in air. The yield of this reaction is remarkably high, around 97-98% .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the same reactants and conditions, ensuring the compound’s stability and high yield. The compound’s robustness allows it to be commercialized on a kilo scale .
Chemical Reactions Analysis
Types of Reactions: Pd-PEPPSI-IPr undergoes various types of reactions, primarily focusing on cross-coupling reactions. These include:
Suzuki Coupling: Involves the reaction of aryl halides with aryl boronic acids.
Negishi Coupling: Involves the reaction of alkyl or aryl halides with organozinc compounds.
Buchwald-Hartwig Amination: Involves the reaction of aryl halides with amines
Common Reagents and Conditions:
Suzuki Coupling: Potassium tert-butoxide (KOt-Bu) as a base, isopropyl alcohol (IPA) as a solvent, and reaction temperatures ranging from room temperature to 60°C.
Negishi Coupling: Organozinc reagents, typically performed under anhydrous conditions to avoid quenching of the reagents.
Buchwald-Hartwig Amination: Strong bases like potassium tert-butoxide (KOt-Bu) or milder bases like potassium carbonate (K2CO3) depending on the substrate sensitivity.
Major Products: The major products formed from these reactions are typically biaryl compounds, alkyl-aryl compounds, and arylamines, depending on the specific cross-coupling reaction .
Scientific Research Applications
Chemistry: Pd-PEPPSI-IPr is extensively used in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. Its high efficiency and functional group tolerance make it a preferred catalyst in academic and industrial research .
Biology and Medicine: While its primary applications are in chemistry, this compound’s ability to facilitate the synthesis of complex molecules has implications in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used for large-scale synthesis of fine chemicals and pharmaceuticals due to its stability and high catalytic activity .
Mechanism of Action
Pd-PEPPSI-IPr functions as a precatalyst that must be reduced to palladium(0) to become an active catalyst. This reduction typically occurs under the reaction conditions, facilitated by organometallic or β-hydride containing materials. Once activated, the palladium(0) center participates in oxidative addition, transmetalation, and reductive elimination steps, facilitating the cross-coupling reactions .
Comparison with Similar Compounds
Pd-PEPPSI-SIPr: Similar to Pd-PEPPSI-IPr but with a saturated N-heterocyclic carbene ligand, providing additional flexibility and substrate control.
Pd-PEPPSI-IPent: Features a bulkier N-heterocyclic carbene ligand, offering higher selectivity and efficiency in sterically demanding reactions.
Uniqueness: this compound is unique due to its balance of stability, efficiency, and functional group tolerance. It performs exceptionally well in a wide range of cross-coupling reactions, often at room temperature, without the need for additional ligands .
Properties
Molecular Formula |
C32H41Cl3N3Pd- |
---|---|
Molecular Weight |
680.5 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;3-chloropyridine;dichloropalladium |
InChI |
InChI=1S/C27H37N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-21H,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
RCMMLYKKFGVLOP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.